3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine
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Overview
Description
3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a bromo group and a pyrrolidine moiety linked to a thiadiazole ring
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, such as the one in the given compound, have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, it can be inferred that the compound might interact with multiple targets depending on the specific biological activity.
Mode of Action
The 1,3,4-thiadiazole moiety is known to interact strongly with biological targets due to its mesoionic character . This interaction could lead to changes in the function of the target, resulting in the observed biological activity.
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole moiety have been reported to affect various biochemical pathways depending on their specific biological activity . For instance, some 1,3,4-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins . Inhibition of Hsp90 results in the degradation of several oncoproteins .
Pharmacokinetics
Compounds with a 1,3,4-thiadiazole moiety are known to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could influence the bioavailability of the compound.
Result of Action
Based on the wide range of biological activities exhibited by compounds with a 1,3,4-thiadiazole moiety , it can be inferred that the compound might induce various molecular and cellular changes depending on the specific biological activity.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine are largely unexplored. Compounds with similar structures, such as other thiadiazole derivatives, have been found to interact with various enzymes and proteins
Cellular Effects
Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with oxidizing agents.
Pyrrolidine Derivative Synthesis: The pyrrolidine moiety is often prepared by reacting pyrrolidine with carbonyl-containing compounds under controlled conditions.
Coupling Reactions: The thiadiazole and pyrrolidine derivatives are then coupled using suitable reagents like coupling agents or catalysts to form the desired intermediate.
Bromination: The final step involves the bromination of the pyridine ring, which can be achieved using brominating agents such as N-bromosuccinimide (NBS) under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiadiazole ring.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted derivatives, while oxidation and reduction can modify the thiadiazole ring to form various oxidized or reduced products.
Scientific Research Applications
3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to the presence of the thiadiazole ring, which is known for its biological activity.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, particularly involving the thiadiazole moiety.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazole Derivatives: Compounds with similar thiadiazole rings are known for their diverse biological activities.
Pyrrolidine Derivatives: These compounds are widely studied for their pharmacological properties.
Uniqueness
3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine is unique due to its combination of a brominated pyridine ring, a thiadiazole moiety, and a pyrrolidine group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2S/c13-9-3-8(4-14-5-9)12(18)17-2-1-10(7-17)19-11-6-15-20-16-11/h3-6,10H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIMJQWNCQKVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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